molecular formula C2H8O9P2Re B130890 rhenium-186 HEDP CAS No. 140709-07-5

rhenium-186 HEDP

Numéro de catalogue B130890
Numéro CAS: 140709-07-5
Poids moléculaire: 423.98 g/mol
Clé InChI: OTWVIYXCRFLDJW-QMVMUTFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rhenium-186 HEDP is a radiopharmaceutical which has been used for the treatment of painful bone metastases. It is a beta-emitting radionuclide that is used for targeted radiation therapy. Rhenium-186 HEDP has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mécanisme D'action

Rhenium-186 HEDP works by emitting beta particles which target cancer cells in the bone. The beta particles penetrate the cancer cells and cause damage to their DNA, leading to cell death. The radiation also helps to relieve pain associated with bone metastases.

Effets Biochimiques Et Physiologiques

Rhenium-186 HEDP has been shown to have minimal toxicity and side effects. It is rapidly cleared from the body and does not accumulate in normal tissues. It has been shown to be effective in reducing pain associated with bone metastases and improving quality of life for patients.

Avantages Et Limitations Des Expériences En Laboratoire

Rhenium-186 HEDP has several advantages for lab experiments, including its ease of synthesis and its ability to target cancer cells specifically. However, it also has limitations, such as its short half-life and the need for specialized equipment to handle radioactive materials.

Orientations Futures

There are several future directions for the use of rhenium-186 HEDP in cancer treatment. One potential direction is the use of rhenium-186 HEDP in combination with other therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of new radiopharmaceuticals that target other types of cancer. Additionally, there is ongoing research into the use of rhenium-186 HEDP for the treatment of other conditions, such as arthritis and osteoporosis.
In conclusion, rhenium-186 HEDP is a promising radiopharmaceutical for the treatment of painful bone metastases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential in cancer treatment and other applications.

Méthodes De Synthèse

Rhenium-186 HEDP can be synthesized through a variety of methods, including the use of a generator system. The generator system involves the use of a parent isotope, tungsten-188, which decays into rhenium-188. Rhenium-188 is then eluted from the generator and used to synthesize rhenium-186 HEDP through a series of chemical reactions.

Applications De Recherche Scientifique

Rhenium-186 HEDP has been studied extensively for its use in targeted radiation therapy for the treatment of painful bone metastases. It has also been studied for its potential use in the treatment of other types of cancer, such as prostate cancer and liver cancer.

Propriétés

Numéro CAS

140709-07-5

Nom du produit

rhenium-186 HEDP

Formule moléculaire

C2H8O9P2Re

Poids moléculaire

423.98 g/mol

Nom IUPAC

(1-hydroxy-1-phosphonooxyethyl) dihydrogen phosphate;rhenium-186

InChI

InChI=1S/C2H8O9P2.Re/c1-2(3,10-12(4,5)6)11-13(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/i;1+0

Clé InChI

OTWVIYXCRFLDJW-QMVMUTFZSA-N

SMILES isomérique

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[186Re]

SMILES

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[Re]

SMILES canonique

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[Re]

Autres numéros CAS

140709-07-5

Synonymes

(186Re)-hydroxyethylidene diphosphonate
186Re HEDP
rhenium-186 HEDP
rhenium-188 HEDP
rhenium-188 hydroxyethylidene diphosphonate
rhenium-hydroxyethylidene diphosphonate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.